molecular formula C25H23BrN2O4 B11982754 9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11982754
M. Wt: 495.4 g/mol
InChI Key: ABQQBECRCWWZNQ-UHFFFAOYSA-N
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Description

9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE is a synthetic organic compound that belongs to the class of pyrazolobenzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE typically involves multi-step organic reactions. Common starting materials include brominated aromatic compounds and methoxy-substituted phenyl derivatives. The synthesis may involve:

    Bromination: Introduction of a bromine atom into the aromatic ring.

    Methoxylation: Introduction of methoxy groups (-OCH3) into the phenyl rings.

    Cyclization: Formation of the pyrazolobenzoxazine core through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE can be used as a building block for synthesizing more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, derivatives of pyrazolobenzoxazines are explored for their potential therapeutic applications, including drug development for various diseases.

Industry

In industry, such compounds may be used in the development of new materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolobenzoxazines: Other compounds in this class with different substituents.

    Benzoxazines: Compounds with similar core structures but lacking the pyrazole ring.

    Phenyl Derivatives: Compounds with similar phenyl substituents but different core structures.

Uniqueness

The uniqueness of 9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C25H23BrN2O4

Molecular Weight

495.4 g/mol

IUPAC Name

9-bromo-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23BrN2O4/c1-29-18-8-4-15(5-9-18)25-28-21(19-13-17(26)7-11-22(19)32-25)14-20(27-28)16-6-10-23(30-2)24(12-16)31-3/h4-13,21,25H,14H2,1-3H3

InChI Key

ABQQBECRCWWZNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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